molecular formula C19H20N4O2 B10933986 [2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl](morpholin-4-yl)methanone

[2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl](morpholin-4-yl)methanone

Cat. No.: B10933986
M. Wt: 336.4 g/mol
InChI Key: RZQWAJQOIRLDIY-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline core substituted with a pyrazole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the pyrazole ring and the morpholine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline or pyrazole rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for probing biological systems.

Medicine

In medicine, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone may be investigated for its therapeutic potential. Its structural features suggest that it could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility makes it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-ylmethanone stands out due to its unique combination of a quinoline core, pyrazole ring, and morpholine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H20N4O2/c1-13-16(12-20-22(13)2)18-11-15(14-5-3-4-6-17(14)21-18)19(24)23-7-9-25-10-8-23/h3-6,11-12H,7-10H2,1-2H3

InChI Key

RZQWAJQOIRLDIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4

Origin of Product

United States

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